1,4-Dioxane-13C4

Description

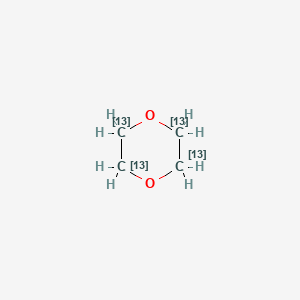

Structure

3D Structure

Properties

IUPAC Name |

(2,3,5,6-13C4)1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHBNJHYFVUHQT-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2]O[13CH2][13CH2]O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745963 | |

| Record name | (~13~C_4_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.076 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-37-3 | |

| Record name | (~13~C_4_)-1,4-Dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Chemical and Physical Properties

An In-Depth Technical Guide to 1,4-Dioxane-13C4 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. Designed for researchers, scientists, and professionals in drug development, this document details the physical and chemical characteristics of this isotopically labeled compound, its primary applications as an internal standard in analytical chemistry, and its metabolic fate. Detailed experimental protocols for its synthesis and use in quantitative analysis are provided, alongside visual representations of key processes to facilitate understanding.

This compound is a stable, isotopically labeled form of 1,4-dioxane, a heterocyclic organic compound. The four carbon atoms in the molecule are replaced with the carbon-13 isotope, resulting in a mass shift of +4 compared to the unlabeled analog. This property makes it an ideal internal standard for mass spectrometry-based analytical methods. Its physical and chemical properties are largely similar to those of unlabeled 1,4-dioxane.

| Property | Value |

| Molecular Formula | ¹³C₄H₈O₂ |

| Molecular Weight | 92.08 g/mol |

| CAS Number | 1228182-37-3 |

| Isotopic Purity | ≥99 atom % ¹³C |

| Physical State | Liquid |

| Boiling Point | 100-102 °C (lit.)[1] |

| Melting Point | 10-12 °C (lit.)[1] |

| Density | 1.08 g/mL at 25 °C[1] |

| Flash Point | 5 °C (closed cup)[1] |

| Solubility in Water | Miscible[2] |

| ¹³C NMR Chemical Shift | ~67.15 ppm (in CDCl₃, relative to TMS)[3] |

Synthesis and Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the acid-catalyzed dehydration and cyclization of ¹³C-labeled diethylene glycol, which is formed in situ from the dimerization of ¹³C-labeled ethylene glycol.

Experimental Protocol: Synthesis via Acid-Catalyzed Dehydration

-

Materials and Reagents:

-

Ethylene glycol-¹³C₂ (commercially available)

-

Concentrated sulfuric acid (H₂SO₄)

-

Potassium hydroxide (KOH)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a stirrer and a distillation apparatus, combine Ethylene glycol-¹³C₂ with a catalytic amount of concentrated sulfuric acid (approximately 5-10% by volume).

-

Heat the mixture to approximately 160 °C.[1] The ethylene glycol will first dimerize to form diethylene glycol-¹³C₄, which then undergoes intramolecular cyclization.

-

The this compound product will co-distill with water as an azeotrope.[1] Collect the distillate.

-

To the collected distillate, add potassium hydroxide pellets to neutralize the acid and to salt out the dioxane. Two layers will form.

-

Separate the upper organic layer containing the this compound.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Perform a final fractional distillation to purify the this compound, collecting the fraction boiling at 100-102 °C.

-

Use as an Internal Standard in GC/MS Analysis

This compound is an excellent internal standard for the quantification of 1,4-dioxane in various matrices, such as water, soil, and consumer products. The following is a general protocol for its use in water sample analysis.

Experimental Protocol: Quantification of 1,4-Dioxane in Water

-

Sample Preparation:

-

Collect a known volume of the water sample (e.g., 100 mL).

-

If the sample contains chlorine, it must be dechlorinated with a reagent like sodium sulfite.

-

-

Internal Standard Spiking:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

-

Spike a precise volume of the this compound stock solution into the water sample. The final concentration of the internal standard should be within the calibration range of the instrument.

-

-

Extraction:

-

Use an appropriate extraction method to concentrate the analyte and internal standard. Solid Phase Extraction (SPE) is commonly used for water samples.

-

Pass the spiked water sample through an SPE cartridge (e.g., coconut charcoal or a polymeric sorbent).

-

Elute the 1,4-dioxane and this compound from the cartridge with a small volume of an organic solvent (e.g., dichloromethane).

-

-

GC/MS Analysis:

-

Inject a portion of the eluate into a Gas Chromatograph-Mass Spectrometer (GC/MS).

-

The GC separates the analytes, and the MS detects them.

-

Operate the MS in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

-

Monitor m/z 88 for 1,4-dioxane.

-

Monitor m/z 92 for this compound.

-

-

-

Quantification:

-

Create a calibration curve by analyzing standards containing known concentrations of 1,4-dioxane and a fixed concentration of this compound.

-

The concentration of 1,4-dioxane in the sample is determined by comparing the ratio of the peak area of the analyte (m/z 88) to the peak area of the internal standard (m/z 92) against the calibration curve. This isotope dilution method corrects for variations in extraction efficiency and instrument response.[4]

-

Metabolic Pathway of 1,4-Dioxane

In mammals, 1,4-dioxane is metabolized primarily in the liver by cytochrome P450 enzymes.[1] The main metabolic pathway involves the oxidation of the dioxane ring to form 2-hydroxy-1,4-dioxane, which is in equilibrium with 2-(2-hydroxyethoxy)acetaldehyde. This intermediate is further oxidized to 2-hydroxyethoxyacetic acid (HEAA), the major metabolite excreted in urine.[1][5] At high doses, the metabolic pathway can become saturated, leading to the excretion of unchanged 1,4-dioxane in urine and exhaled air.[5]

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Sixty Solvents [chem.rochester.edu]

- 3. youtube.com [youtube.com]

- 4. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 5. GB2172887A - Purification of 1,4-dioxane - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxane-13C4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Dioxane-13C4, an isotopically labeled version of the widely used solvent 1,4-dioxane. The inclusion of carbon-13 isotopes allows for its use as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods for environmental and toxicological analysis, and as a tracer in metabolic studies. This document details the primary synthetic route, experimental protocols, and relevant data.

Core Synthesis Pathway: Acid-Catalyzed Dehydration of Ethylene Glycol-13C2

The most prevalent and industrially significant method for synthesizing 1,4-dioxane is the acid-catalyzed dehydration of ethylene glycol.[1][2] For the synthesis of this compound, the logical and direct precursor is Ethylene Glycol-13C2, where both carbon atoms are the 13C isotope. This starting material is commercially available from various suppliers of isotopically labeled compounds.

The reaction proceeds through a bimolecular dehydration mechanism. The acidic catalyst, typically concentrated sulfuric acid, protonates a hydroxyl group of one ethylene glycol-13C2 molecule, which then undergoes nucleophilic attack by a hydroxyl group of a second ethylene glycol-13C2 molecule to form di(ethylene glycol)-13C4. Subsequent intramolecular cyclization with the elimination of a water molecule yields the final product, this compound.

Caption: Acid-catalyzed dehydration of Ethylene Glycol-13C2 to this compound.

Experimental Protocol

Materials:

-

Ethylene Glycol-13C2

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Anhydrous Calcium Chloride (CaCl₂) or other suitable drying agent

-

Deionized Water

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Distillation apparatus (condenser, receiving flask)

-

Separatory funnel

-

Fractional distillation apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, cautiously add concentrated sulfuric acid to Ethylene Glycol-13C2. A typical molar ratio is approximately 1:10 (H₂SO₄:Ethylene Glycol). The addition is exothermic and should be done slowly with cooling.

-

Dehydration: Heat the mixture using a heating mantle to a temperature range of 130-200°C.[1] The ideal temperature is reported to be around 160°C.[1] The reaction mixture will darken as it proceeds.

-

Distillation: The this compound and water will co-distill as an azeotrope.[1] Collect the distillate in a receiving flask. Continue the distillation until the reaction mixture becomes thick and tar-like, or the rate of distillation significantly decreases.

-

Neutralization and Initial Purification: Cool the collected distillate. To remove acidic impurities and some water, add potassium hydroxide or sodium hydroxide pellets until the aqueous layer is saturated.[3] This will also cause the polymerization of some aldehyde byproducts.

-

Phase Separation: Transfer the mixture to a separatory funnel. Two layers will form: an upper organic layer containing the this compound and a lower aqueous layer. Separate the organic layer.

-

Drying: Dry the organic layer over a suitable drying agent such as anhydrous calcium chloride.

-

Fractional Distillation: For final purification, perform a fractional distillation of the dried organic layer. Collect the fraction boiling at approximately 101°C, which corresponds to pure this compound.

Caption: General experimental workflow for the synthesis and purification of this compound.

Quantitative Data

Due to the specialized nature of isotopically labeled compound synthesis, detailed quantitative data such as reaction yields and purity for this compound are not widely published. However, based on the synthesis of unlabeled 1,4-dioxane, yields of approximately 90% can be achievable under optimized, continuous process conditions.[1] For a laboratory-scale batch synthesis as described above, yields may be lower. The final purity of the product is highly dependent on the efficiency of the purification steps, particularly the fractional distillation.

| Parameter | Typical Value (Unlabeled Synthesis) | Expected Range (13C4 Synthesis) |

| Starting Material | Ethylene Glycol | Ethylene Glycol-13C2 |

| Catalyst | Concentrated H₂SO₄ | Concentrated H₂SO₄ |

| Reaction Temperature | 130-200 °C | 130-200 °C |

| Theoretical Yield | Dependent on scale | Dependent on scale |

| Reported Achievable Yield | ~90% (industrial)[1] | 60-80% (lab scale) |

| Final Purity | >99% | >99% (with careful purification) |

Characterization

The successful synthesis of this compound should be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be a singlet, similar to unlabeled 1,4-dioxane, due to the high symmetry of the molecule.

-

¹³C NMR: The carbon-13 NMR spectrum will show a single peak, confirming the presence of only one chemical environment for the four carbon atoms.[5] The key difference from the unlabeled compound will be the strong signal intensity and potential C-C coupling patterns depending on the specific NMR experiment.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the isotopic labeling. The molecular ion peak for this compound will be observed at m/z = 92, corresponding to the molecular weight of ¹³C₄H₈O₂. This is in contrast to the molecular ion peak of unlabeled 1,4-dioxane at m/z = 88.[6]

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult relevant safety data sheets for all chemicals used and to perform thorough risk assessments before undertaking any experimental work.

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of para-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,4-Dioxane [webbook.nist.gov]

An In-Depth Technical Guide to 1,4-Dioxane-13C4 (CAS: 1228182-37-3) for Researchers and Drug Development Professionals

Introduction

1,4-Dioxane-13C4 is a stable, isotopically labeled form of 1,4-dioxane, a synthetic industrial chemical. Its primary and critical application in scientific research and analytical chemistry is as an internal standard for the quantification of 1,4-dioxane in a variety of matrices. This guide provides a comprehensive overview of its technical specifications, applications, and detailed experimental protocols relevant to researchers, scientists, and professionals in drug development. The use of this compound is essential for achieving accurate and precise measurements in complex samples, a necessity for regulatory compliance, environmental monitoring, and ensuring the safety of pharmaceutical products.

Core Compound Specifications

This compound is distinguished from its unlabeled counterpart by the substitution of four of its carbon atoms with the stable isotope carbon-13. This isotopic enrichment provides a distinct mass signature, crucial for its use in mass spectrometry-based analytical methods.

| Property | Value |

| CAS Number | 1228182-37-3 |

| Molecular Formula | ¹³C₄H₈O₂ |

| Molecular Weight | 92.08 g/mol |

| Appearance | Colorless liquid |

| Storage Temperature | +4°C |

| Shipping Temperature | Blue Ice |

| Unlabeled CAS Number | 123-91-1 |

Primary Application: Isotope Dilution Mass Spectrometry

The principal utility of this compound lies in its role as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high accuracy and precision. By introducing a known amount of this compound into a sample, any loss of the target analyte (1,4-dioxane) during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior.

The workflow for using this compound as an internal standard typically involves the following steps:

Experimental Protocols for 1,4-Dioxane Analysis

Several standardized methods, primarily from the U.S. Environmental Protection Agency (EPA), are employed for the analysis of 1,4-dioxane. The use of an isotopically labeled internal standard like this compound is a key component of these methods to ensure data quality.

EPA Method 522: Determination of 1,4-Dioxane in Drinking Water

This method is specifically designed for the analysis of 1,4-dioxane in drinking water using solid-phase extraction (SPE) and gas chromatography/mass spectrometry (GC/MS) with selected ion monitoring (SIM).[1]

Sample Preparation Protocol (SPE)

-

Cartridge Conditioning:

-

Wash a solid-phase extraction cartridge (e.g., coconut charcoal-based) with dichloromethane.

-

Condition the cartridge with methanol followed by reagent water.[2]

-

-

Sample Spiking and Loading:

-

To a 100-500 mL water sample, add a known quantity of this compound solution.[2]

-

Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.

-

-

Elution:

-

After loading, dry the cartridge under vacuum.

-

Elute the trapped analytes with dichloromethane.[3]

-

-

Concentration:

-

The eluate is concentrated to a final volume, typically 1 mL, prior to GC/MS analysis.[4]

-

GC/MS Parameters (Typical)

| Parameter | Setting |

| GC Column | DB-624 or equivalent |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 40°C, ramp to 200°C |

| Carrier Gas | Helium |

| MS Mode | Selected Ion Monitoring (SIM) |

| Quantification Ions | 1,4-Dioxane: m/z 88, 58; this compound: m/z 92, 60 |

EPA Method 8270: Semivolatile Organic Compounds by GC/MS

This method is applicable to a wider range of matrices, including groundwater and soil. For 1,4-dioxane, modifications such as using SIM and isotope dilution are often employed to achieve the necessary sensitivity.

Sample Preparation Protocol (Liquid-Liquid Extraction)

-

Sample Spiking:

-

A known volume of the aqueous sample is spiked with this compound.

-

-

Extraction:

-

The sample is extracted with a suitable solvent, such as dichloromethane, at a specific pH.

-

-

Concentration:

-

The solvent extract is dried and concentrated to a final volume for analysis.

-

GC/MS parameters are generally similar to those for Method 522, but may be adjusted based on the specific sample matrix and required detection limits.

EPA Method 1624: Volatile Organic Compounds by Isotope Dilution GC/MS

This method utilizes a purge and trap system for the extraction of volatile organic compounds from water samples.

Sample Preparation Protocol (Purge and Trap)

-

Spiking: A 5 mL water sample is spiked with the isotopically labeled internal standards, including this compound.[5]

-

Purging: The sample is purged with an inert gas, transferring the volatile analytes to a sorbent trap.[5]

-

Desorption: The trap is heated, and the analytes are back-flushed with a carrier gas into the GC/MS system.[5]

Relevance to Drug Development

While 1,4-dioxane is not a pharmaceutical itself, its potential presence as an impurity in excipients or as a residual solvent from manufacturing processes is a significant concern for drug development professionals. Regulatory agencies have stringent limits on such impurities. Therefore, accurate quantification of 1,4-dioxane in active pharmaceutical ingredients (APIs), excipients, and final drug products is crucial for safety and compliance.

The principles of using stable isotope-labeled internal standards are fundamental in drug metabolism and pharmacokinetic (DMPK) studies.[6] Although this compound is not directly used to trace the metabolism of a drug candidate, its application in quantifying a potential xenobiotic contaminant like 1,4-dioxane is a critical component of the overall safety assessment of a new drug. The analytical workflows and quality control measures are directly transferable to ADME (Absorption, Distribution, Metabolism, and Excretion) studies where isotopically labeled drug candidates are used to determine their metabolic fate.[2][7][8][9]

Metabolic Pathway of 1,4-Dioxane

Understanding the metabolism of 1,4-dioxane is important in toxicology and risk assessment. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, particularly CYP2E1.[10]

The metabolism of 1,4-dioxane to its primary urinary metabolite, 2-hydroxyethoxyacetic acid (HEAA), is a detoxification pathway. However, at high concentrations, this pathway can become saturated, leading to alternative metabolic routes and potential toxicity.[11] The induction of cytochrome P450 enzymes by xenobiotics is a key area of study in drug-drug interactions, and understanding the role of these enzymes in the metabolism of compounds like 1,4-dioxane provides valuable context for drug safety evaluations.[12][13][14][15]

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 1,4-dioxane. Its use as an internal standard in isotope dilution GC/MS methods is critical for environmental monitoring, ensuring the safety of consumer products, and is of significant relevance to the pharmaceutical industry for quality control and safety assessment of drug products. The detailed experimental protocols and an understanding of the metabolic fate of 1,4-dioxane provide researchers and drug development professionals with the necessary knowledge to effectively utilize this important analytical standard.

References

- 1. unitedchem.com [unitedchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. phenomenex.com [phenomenex.com]

- 4. agilent.com [agilent.com]

- 5. epa.gov [epa.gov]

- 6. nuvisan.com [nuvisan.com]

- 7. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 10. News - Choosing the Best Method for Analysis of 1-4 Dioxane [wecklabs.com]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. chemisgroup.us [chemisgroup.us]

- 13. promathmedia.wordpress.com [promathmedia.wordpress.com]

- 14. The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Modeling of interactions between xenobiotics and cytochrome P450 (CYP) enzymes [frontiersin.org]

Isotopic Labeling of 1,4-Dioxane: A Technical Guide for Researchers

An in-depth exploration of the synthesis, analysis, and applications of isotopically labeled 1,4-dioxane for researchers, scientists, and drug development professionals.

The environmental contaminant and potential human carcinogen 1,4-dioxane presents significant analytical challenges due to its high water solubility and low volatility.[1][2][3][4] Isotopic labeling of the 1,4-dioxane molecule has emerged as a critical tool for accurate quantification in complex matrices, as well as for studying its metabolic and environmental fate. This technical guide provides a comprehensive overview of the synthesis, analytical methodologies, and diverse applications of isotopically labeled 1,4-dioxane, with a focus on providing practical information for laboratory professionals.

Synthesis of Isotopically Labeled 1,4-Dioxane

The most commonly utilized isotopically labeled form of 1,4-dioxane is the deuterated analog, 1,4-dioxane-d8. While detailed proprietary synthesis methods are not always publicly available, the general synthetic routes for producing both unlabeled and labeled 1,4-dioxane typically involve the acid-catalyzed dehydration of ethylene glycol or its derivatives.[5][6][7][8]

For the synthesis of 1,4-dioxane-d8, deuterated ethylene glycol would serve as the starting material. The reaction proceeds through the formation of diethylene glycol, which then cyclizes to form the dioxane ring.

A general representation of this synthesis is as follows:

Similarly, the synthesis of 13C-labeled 1,4-dioxane would involve the use of 13C-labeled ethylene glycol. The incorporation of 13C isotopes is invaluable for metabolic tracing studies and for elucidating degradation pathways.[9] The synthesis of 13C labeled compounds can be achieved through chemical synthesis using commercially available 13C labeled reagents.[9] For instance, 13C-labeled calcium carbide can be synthesized by heating a mixture of 13C-carbon and calcium metal.[10]

Analytical Methodologies for Isotopically Labeled 1,4-Dioxane

The primary application of isotopically labeled 1,4-dioxane, particularly 1,4-dioxane-d8, is as an internal standard in isotope dilution analysis (IDA).[11][12][13][14] This technique significantly improves the accuracy and precision of quantifying 1,4-dioxane in various environmental and biological matrices by correcting for analyte loss during sample preparation and analysis.[11][13]

Several standard analytical methods from the U.S. Environmental Protection Agency (EPA) utilize isotope dilution with 1,4-dioxane-d8 for the determination of 1,4-dioxane. These methods are summarized in the table below.

| Method | Matrix | Analytical Technique | Typical Reporting Limits (RLs) | Key Features |

| EPA Method 8260 SIM | Water, Solid Waste | Purge and Trap GC-MS (SIM) | 2-5 µg/L (water) | Best suited for higher concentrations due to poor purge efficiency of 1,4-dioxane. Isotope dilution compensates for this.[12][13][14] |

| EPA Method 8270 SIM | Water, Solid Waste | GC-MS (SIM) | 0.15-0.4 µg/L (water) | Lower reporting limits than 8260 as it's an extraction-based method.[12][14] Can be subject to losses during extraction and concentration steps, which are corrected by isotope dilution.[14] |

| EPA Method 522 | Drinking Water | Solid Phase Extraction (SPE) GC-MS (SIM) | 0.05-0.1 µg/L | Specifically designed for low-level detection in drinking water.[12][13][14] Uses an isotopically labeled surrogate to monitor for matrix and extraction inefficiencies.[15] |

| EPA Method 1624 | Water, Municipal & Industrial Discharges | Isotope Dilution GC-MS | 10 µg/L | Employs isotopic dilution to correct for analytical variability.[1][2] |

Experimental Workflow: Isotope Dilution Analysis of 1,4-Dioxane

The general workflow for the analysis of 1,4-dioxane using isotope dilution with 1,4-dioxane-d8 is depicted in the following diagram.

Applications of Isotopically Labeled 1,4-Dioxane

The use of isotopically labeled 1,4-dioxane extends beyond routine environmental monitoring. These labeled compounds are instrumental in a variety of research and development applications.

Environmental Fate and Transport Studies

Stable isotope tracers, such as 13C- or 2H-labeled 1,4-dioxane, are powerful tools for investigating the environmental fate and transport of this contaminant.[3][4][16][17] By introducing a labeled compound into a system, researchers can track its movement through different environmental compartments (soil, water, air) and identify degradation pathways. Compound-Specific Isotope Analysis (CSIA) is a particularly powerful technique that measures the isotopic composition of a contaminant to assess its degradation.[18][19][20] Recent advancements have enabled the use of CSIA for 1,4-dioxane at low concentrations, providing compelling evidence for its biodegradation in groundwater.[19]

Metabolism and Toxicokinetic Studies

Isotopically labeled 1,4-dioxane is essential for understanding its metabolism and toxicokinetics in biological systems.[21][22] By administering a labeled dose to an organism, researchers can trace the absorption, distribution, metabolism, and excretion of the compound and its metabolites.[9][21] For example, studies have used labeled compounds to identify the primary metabolite of 1,4-dioxane as 2-(2-hydroxyethoxy)acetic acid (HEAA) in humans.[21] Such studies are crucial for assessing the potential health risks associated with 1,4-dioxane exposure and for developing effective remediation strategies.

Drug Development and Industrial Processes

In the pharmaceutical and chemical industries, isotopically labeled compounds are used to trace the fate of molecules in complex chemical reactions and biological systems.[9] While 1,4-dioxane itself is not typically a therapeutic agent, understanding its interaction with biological systems, aided by isotopic labeling, can inform the development of safer industrial processes and consumer products where it may be present as a byproduct.[7]

Conclusion

Isotopically labeled 1,4-dioxane, particularly 1,4-dioxane-d8, is an indispensable tool for the accurate quantification of this challenging environmental contaminant. The use of isotope dilution techniques has become the gold standard for environmental analysis, providing high-quality data for regulatory compliance and risk assessment. Furthermore, the application of stable isotope tracers in environmental and metabolic studies is continuously advancing our understanding of the behavior of 1,4-dioxane in the environment and in biological systems. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, analysis, and applications of isotopically labeled 1,4-dioxane is crucial for addressing the challenges posed by this widespread contaminant.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Fate of 1,4-dioxane in the aquatic environment: from sewage to drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 7. How to synthesis 1,4-Dioxane?_Chemicalbook [chemicalbook.com]

- 8. US4764626A - Method for producing 1,4-dioxane - Google Patents [patents.google.com]

- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 14. ddmsinc.com [ddmsinc.com]

- 15. News - Choosing the Best Method for Analysis of 1-4 Dioxane [wecklabs.com]

- 16. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 17. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 18. haleyaldrich.com [haleyaldrich.com]

- 19. battelle.org [battelle.org]

- 20. haleyaldrich.com [haleyaldrich.com]

- 21. Metabolism and toxicokinetics of 1,4-dioxane in humans after inhalational exposure at rest and under physical stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. CYP2E1 in 1,4-dioxane metabolism and liver toxicity: insights from CYP2E1 knockout mice study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to the Stability and Storage of 1,4-Dioxane-13C4

Disclaimer: This technical guide is intended for researchers, scientists, and drug development professionals. Due to a lack of publicly available stability data specific to 1,4-Dioxane-13C4, the information provided herein is largely based on the known stability and storage requirements of its unlabeled analogue, 1,4-Dioxane. It is widely anticipated that the carbon-13 isotopic labeling does not significantly alter the chemical stability of the molecule; however, this guide should be used for informational purposes, and users should always refer to the manufacturer's specific recommendations and safety data sheets (SDS).

Introduction

This compound is a stable, isotopically labeled form of 1,4-dioxane, a heterocyclic ether. It serves as a critical internal standard in analytical chemistry, particularly for isotope dilution mass spectrometry, enabling the precise quantification of 1,4-dioxane in environmental, clinical, and pharmaceutical samples. The accuracy of these analytical methods is contingent upon the stability and purity of the isotopically labeled standard. This document provides a comprehensive overview of the stability characteristics, recommended storage conditions, and potential degradation pathways of 1,4-dioxane, which are presumed to be directly applicable to this compound.

Stability Profile

The stability of this compound is influenced by its chemical structure and external environmental factors. The primary stability concern for ethers like 1,4-dioxane is the formation of explosive peroxides upon exposure to oxygen and light.

Peroxide Formation

In the presence of atmospheric oxygen, particularly when exposed to light, 1,4-dioxane can undergo autooxidation to form hydroperoxides and polymeric peroxides.[1][2][3] These peroxides are unstable and can decompose violently, especially upon heating or concentration, posing a significant explosion hazard.[3] For this reason, it is crucial to store this compound in airtight, light-resistant containers and to minimize its exposure to air. Some commercial preparations of 1,4-dioxane contain inhibitors such as butylated hydroxytoluene (BHT) to retard peroxide formation.

Thermal and Light Stability

1,4-Dioxane is a flammable liquid and should be protected from heat, sparks, and open flames.[2] While chemically stable at ambient temperatures, it is considered unstable at elevated temperatures and pressures.[4] Prolonged exposure to light can promote the formation of explosive peroxides.[4]

Hydrolytic Stability

1,4-Dioxane is chemically stable in aqueous solutions and is not susceptible to hydrolysis under normal environmental conditions.[5] Its high miscibility with water contributes to its persistence and mobility in aqueous environments.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the chemical integrity of this compound and ensuring laboratory safety. The following recommendations are based on best practices for handling peroxide-forming ethers.

Storage Conditions

A summary of recommended storage conditions is provided in Table 1.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry, well-ventilated area.[2][3] Some suppliers recommend storage at room temperature or refrigerated (4°C).[6] | To minimize evaporation and reduce the rate of potential degradation reactions. |

| Light Exposure | Store in an amber or opaque, tightly sealed container.[1] | To prevent photo-initiated peroxide formation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To displace oxygen and inhibit autooxidation. |

| Container | Keep in the original, tightly closed container.[3] | To prevent contamination and exposure to air and moisture. |

| Shelf Life | Unopened containers may be stored for up to 18 months. Opened containers should be used within 12 months.[1] Test for peroxides periodically.[2] | To minimize the risk of peroxide accumulation to dangerous levels. |

Handling Precautions

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ground and bond containers when transferring the material to prevent static discharge.

-

Before distilling or concentrating, always test for the presence of peroxides.

-

Dispose of any material that is past its expiration date or tests positive for peroxides according to institutional and regulatory guidelines.[3]

Experimental Protocols

The following section outlines a general experimental workflow for assessing the stability of this compound. This protocol can be adapted based on specific laboratory capabilities and regulatory requirements.

Protocol for Stability Testing of this compound

Objective: To evaluate the stability of this compound under defined storage conditions over time.

Materials:

-

This compound solution of known concentration and purity

-

Amber glass vials with PTFE-lined septa

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Gas chromatograph-mass spectrometer (GC-MS)

-

Analytical balance and volumetric glassware

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Aliquot the solution into multiple amber glass vials, ensuring a consistent volume in each.

-

Storage Conditions: Divide the vials into batches and store them under different conditions. For example:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Refrigerated: 5°C ± 3°C

-

-

Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analytical Procedure: At each time point, retrieve a set of vials from each storage condition. Analyze the samples using a validated GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.

-

Peroxide Test: Concurrently, perform a qualitative or quantitative test for the presence of peroxides.

-

Data Analysis: Compare the purity and impurity profiles of the stored samples against the initial (time 0) sample. A significant change in purity or the appearance of degradation products indicates instability under those storage conditions.

Visualizations

The following diagrams illustrate the key considerations for the safe handling and potential degradation of this compound.

Caption: A logical workflow for the safe storage, handling, and disposal of this compound.

Caption: A simplified representation of the free-radical autooxidation pathway leading to peroxide formation.

References

In-Depth Technical Guide to the Safe Handling of 1,4-Dioxane-13C4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 1,4-Dioxane-13C4, an isotopically labeled solvent. The safety profile of this compound is considered analogous to that of 1,4-Dioxane due to their chemical similarity. This document outlines the associated hazards, handling protocols, and emergency procedures to ensure safe laboratory practices.

Core Safety Data

1,4-Dioxane is classified as a highly flammable liquid and vapor that may form explosive peroxides, especially when anhydrous.[1][2] It is also suspected of causing cancer and can cause serious eye irritation and respiratory irritation.[1] Repeated exposure may lead to skin dryness or cracking.[1]

Physical and Chemical Properties

| Property | Value |

| Appearance | Clear, colorless liquid |

| Odor | Faint, pleasant, ether-like |

| Molecular Weight | 88.11 g/mol |

| Boiling Point | 101 °C / 213.8 °F |

| Melting Point | 12 °C / 53.6 °F |

| Flash Point | 12 °C / 54 °F |

| Autoignition Temperature | 355 °C / 671 °F |

| Solubility in Water | Miscible |

| Vapor Pressure | 30 mmHg at 20 °C |

| Vapor Density | 3.03 (Air = 1) |

Note: Properties are for 1,4-Dioxane and are expected to be nearly identical for this compound.

Exposure Limits and Toxicity Data

| Parameter | Value | Species |

| OSHA PEL (TWA) | 100 ppm (360 mg/m³) | Human |

| ACGIH TLV (TWA) | 20 ppm | Human |

| LD50 Oral | 5700 mg/kg | Mouse |

| LD50 Skin | 7600 mg/kg | Rabbit |

| LC50 Inhalation (2h) | 13,000 ppm | Rat |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, stringent adherence to safety protocols is mandatory.

Handling and Storage

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood.[3][4]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (butyl rubber is often recommended), and a flame-retardant lab coat.[4]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] The storage area should be designated for flammable liquids. Containers should be dated upon opening and periodically tested for the presence of peroxides.[1][2]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill and Waste Disposal Procedures

For detailed spill response procedures, refer to the workflow diagram below. All waste materials contaminated with this compound should be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]

Visualized Workflows

Flammable Liquid Spill Response Workflow

References

The Environmental Fate of 1,4-Dioxane: A Technical Guide for Researchers

An In-depth Examination of the Transport, Transformation, and Persistence of a Recalcitrant Contaminant, and the Role of 1,4-Dioxane-¹³C₄ in its Elucidation

Introduction

1,4-Dioxane is a synthetic industrial chemical, widely used as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane (TCA). Its physical and chemical properties, including high water solubility and low volatility, contribute to its persistence and mobility in the environment, leading to widespread groundwater contamination. This technical guide provides a comprehensive overview of the environmental fate of 1,4-Dioxane, with a focus on the key processes of biodegradation, sorption, and volatilization. It also details the critical role of isotopically labeled 1,4-Dioxane, specifically 1,4-Dioxane-¹³C₄, as a tracer in elucidating these complex environmental pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the environmental behavior of this contaminant.

The Role of 1,4-Dioxane-¹³C₄ in Environmental Fate Studies

Directly studying the environmental fate of 1,4-Dioxane can be challenging due to its presence in complex matrices and the need to distinguish it from background levels. Isotopic labeling, where an atom in the 1,4-Dioxane molecule is replaced with a heavier, stable isotope like carbon-13 (¹³C), provides a powerful tool to overcome these challenges. 1,4-Dioxane-¹³C₄ behaves chemically and physically almost identically to its unlabeled counterpart. However, the mass difference allows for its precise tracking and quantification using mass spectrometry. This enables researchers to:

-

Trace the movement of 1,4-Dioxane through different environmental compartments (water, soil, air).

-

Identify and quantify degradation products , providing direct evidence of transformation pathways.

-

Determine reaction rates and kinetics with high accuracy.

-

Distinguish between biotic and abiotic degradation processes.

Essentially, 1,4-Dioxane-¹³C₄ acts as a "tag" that allows scientists to follow the journey of 1,4-Dioxane in the environment with a high degree of certainty.

Biodegradation of 1,4-Dioxane

Biodegradation is a key process influencing the environmental persistence of 1,4-Dioxane. While once considered non-biodegradable, research has identified several microorganisms capable of degrading this compound under specific conditions.

Aerobic Biodegradation

Aerobic biodegradation of 1,4-Dioxane can occur through two primary mechanisms:

-

Metabolism: Some microorganisms can use 1,4-Dioxane as a sole source of carbon and energy for growth. This process is generally more effective at higher concentrations of 1,4-Dioxane.

-

Cometabolism: In this process, the degradation of 1,4-Dioxane is facilitated by enzymes produced by microorganisms for the degradation of another primary substrate (e.g., methane, propane, tetrahydrofuran). Cometabolism can reduce 1,4-Dioxane concentrations to very low levels.

The initial step in the aerobic biodegradation of 1,4-Dioxane is typically initiated by monooxygenase enzymes, which hydroxylate the molecule, leading to ring cleavage and subsequent degradation to simpler compounds like ethylene glycol, glycolic acid, and eventually carbon dioxide and water.

Anaerobic Biodegradation

Evidence for the anaerobic biodegradation of 1,4-Dioxane is limited and the process is considered to be significantly slower than aerobic degradation.[1] Some studies have observed slow degradation under methanogenic and nitrate-reducing conditions.[1]

Quantitative Data on 1,4-Dioxane Biodegradation

The following table summarizes key quantitative data on the biodegradation of 1,4-Dioxane from various studies.

| Microorganism/Consortium | Biodegradation Type | Substrate(s) | Degradation Rate | Half-life (t½) | Reference(s) |

| Pseudonocardia dioxanivorans CB1190 | Metabolic | 1,4-Dioxane | 0.19 mg/hr/mg-protein | - | [2] |

| Pseudonocardia benzenivorans B5 | Metabolic | 1,4-Dioxane | 0.01 mg/hr/mg-protein | - | [2] |

| Mycobacterium sp. JOB5 | Cometabolic | Propane | 0.38 mg/hr/mg-protein | - | [2] |

| Mixed Culture | Metabolic | 1,4-Dioxane | qmax = 0.0063 mg/mg VSS/h | Ks = 9.42 mg/L | [3] |

| Mixed Culture | Cometabolic | Tetrahydrofuran (THF) | 93-97% removal | - | [4] |

| Groundwater Microcosms | Natural Attenuation | - | - | Varies (site-specific) | [1] |

Note: Degradation rates can be highly variable and depend on numerous factors including microbial population, temperature, pH, nutrient availability, and the presence of co-contaminants.

Experimental Protocol for Aerobic Biodegradation Study

A typical experimental protocol to assess the aerobic biodegradation of 1,4-Dioxane using ¹³C-labeled substrate is as follows:

-

Microcosm Setup:

-

Prepare microcosms in serum bottles containing a defined mineral medium.

-

Inoculate with a pure culture of a known 1,4-Dioxane-degrading microorganism or an environmental sample (e.g., contaminated soil or water).

-

For cometabolic studies, add a primary substrate.

-

Spike the microcosms with a known concentration of 1,4-Dioxane and 1,4-Dioxane-¹³C₄.

-

Include sterile controls to account for abiotic losses.

-

-

Incubation:

-

Incubate the microcosms under aerobic conditions (e.g., on a shaker at a controlled temperature).

-

-

Sampling and Analysis:

-

Periodically collect aqueous samples from the microcosms.

-

Analyze the samples for the concentration of 1,4-Dioxane and 1,4-Dioxane-¹³C₄ using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Analyze for the formation of potential degradation products, including their ¹³C-labeled forms.

-

Monitor parameters such as pH, dissolved oxygen, and microbial growth (e.g., protein concentration or cell counts).

-

-

Data Analysis:

-

Calculate the degradation rate of 1,4-Dioxane.

-

Identify and quantify the transformation products to elucidate the degradation pathway.

-

Sorption of 1,4-Dioxane

Sorption to soil and sediment particles can retard the movement of contaminants in the subsurface. However, due to its high water solubility and low octanol-water partition coefficient (Kow), 1,4-Dioxane has a low tendency to sorb to organic carbon in soil and aquifer materials. This results in its high mobility in groundwater.

Sorption Isotherms

Sorption is typically described by isotherms, which relate the concentration of a contaminant in the solid phase to its concentration in the aqueous phase at equilibrium. The Freundlich and Langmuir models are commonly used to describe the sorption of 1,4-Dioxane.

Quantitative Data on 1,4-Dioxane Sorption

The following table presents sorption coefficients for 1,4-Dioxane on various materials.

| Sorbent Material | Sorption Model | Sorption Coefficient (Kd or Kf) | Reference(s) |

| Granular Activated Carbon (GAC) | Freundlich | Kf varies with GAC type | [5] |

| Carbon Aerogels | Langmuir | Qmax = 67.28 mg/g | [6] |

| AmberSorb 560 | - | Higher adsorption capacity than GAC | [7] |

| Soil/Sediment | - | Generally low Kd values | [8] |

Note: Kd is the distribution coefficient, and Kf is the Freundlich coefficient. Higher values indicate stronger sorption.

Experimental Protocol for a Soil Sorption (Batch) Study

A typical batch equilibrium experiment to determine the sorption of 1,4-Dioxane to soil is as follows:

-

Soil Preparation:

-

Collect and characterize the soil sample (e.g., determine organic carbon content, particle size distribution).

-

Air-dry and sieve the soil.

-

-

Batch Experiment Setup:

-

Add a known mass of soil to a series of vials.

-

Add a solution of 1,4-Dioxane (and 1,4-Dioxane-¹³C₄ for tracer studies) of varying initial concentrations to the vials.

-

Include control vials without soil to account for any losses to the vial walls.

-

-

Equilibration:

-

Shake the vials for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

-

-

Analysis:

-

Centrifuge the vials to separate the solid and aqueous phases.

-

Analyze the supernatant for the equilibrium concentration of 1,4-Dioxane using GC-MS.

-

-

Data Analysis:

-

Calculate the amount of 1,4-Dioxane sorbed to the soil by mass balance.

-

Plot the sorbed concentration versus the equilibrium aqueous concentration to generate a sorption isotherm.

-

Fit the data to sorption models (e.g., Freundlich, Langmuir) to determine the sorption coefficients.

-

Volatilization and Abiotic Degradation

Volatilization

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. The tendency of a chemical to volatilize from water is described by its Henry's Law constant. 1,4-Dioxane has a low Henry's Law constant, indicating that it does not readily volatilize from water.[9] However, it can volatilize from dry soil surfaces due to its relatively high vapor pressure.[8]

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of contaminants in the environment.

-

Hydrolysis: 1,4-Dioxane is resistant to hydrolysis under typical environmental conditions.

-

Photolysis: Direct photolysis of 1,4-Dioxane in water is not a significant degradation pathway. However, indirect photolysis, involving reactions with hydroxyl radicals (•OH) in the atmosphere or in sunlit surface waters, can lead to its degradation.[10] Advanced Oxidation Processes (AOPs) that generate hydroxyl radicals are effective for treating 1,4-Dioxane in water.

Quantitative Data on Volatilization and Abiotic Degradation

| Parameter | Value | Reference(s) |

| Henry's Law Constant | 4.8 x 10⁻⁶ atm·m³/mol | [9] |

| Vapor Pressure | 38.1 mm Hg at 25°C | [8] |

| Atmospheric Half-life (reaction with •OH) | 1-3 days | [3] |

Signaling Pathways and Logical Relationships

The environmental fate of 1,4-Dioxane is governed by a series of interconnected processes. The following diagram illustrates the key pathways and their relationships.

Conclusion

The environmental fate of 1,4-Dioxane is a complex interplay of transport and transformation processes. Its high mobility in groundwater, coupled with its resistance to degradation, makes it a challenging environmental contaminant. While biodegradation offers a promising attenuation mechanism, its effectiveness is highly dependent on site-specific conditions. The use of isotopically labeled compounds, such as 1,4-Dioxane-¹³C₄, is indispensable for accurately tracking the fate of this compound and for developing effective remediation strategies. This technical guide provides a foundational understanding of the key processes governing the environmental fate of 1,4-Dioxane, offering valuable insights for researchers and professionals working to address the challenges posed by this persistent pollutant.

References

- 1. Anaerobic 1,4-dioxane biodegradation and microbial community analysis in microcosms inoculated with soils or sediments and different electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Adsorption Behavior and Kinetics of 1,4-Dioxane by Carbon Aerogel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetics of 1,4-Dioxane Adsorption by AmberSorb and Granular Activated Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 14d-1.itrcweb.org [14d-1.itrcweb.org]

Methodological & Application

Application Notes and Protocols for Isotope Dilution Analysis of 1,4-Dioxane

Introduction

1,4-Dioxane is a synthetic industrial chemical classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans. Its high miscibility in water makes it a mobile and persistent environmental contaminant, posing significant challenges for remediation and accurate quantification in various matrices. Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that provides the highest accuracy and precision for quantifying organic compounds like 1,4-Dioxane.

The core principle of IDMS involves adding a known quantity of an isotopically labeled version of the target analyte to the sample before any preparation or cleanup. This "internal standard," such as 1,4-Dioxane-¹³C₄ (or the more commonly documented 1,4-Dioxane-d₈), is chemically identical to the native analyte. Consequently, it experiences the same physical and chemical effects—including losses during extraction, concentration, and injection—as the native compound.[1][2] By measuring the final ratio of the native analyte to the isotopically labeled internal standard using a mass spectrometer, the initial concentration of the analyte in the sample can be determined with high accuracy, effectively correcting for procedural inefficiencies and matrix effects.[1][3]

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of 1,4-Dioxane using the isotope dilution technique.

I. Application Notes

The use of an isotopically labeled internal standard like 1,4-Dioxane-¹³C₄ is critical for overcoming the analytical challenges posed by 1,4-Dioxane's physical properties. Its high water solubility leads to poor purging efficiency in methods designed for volatile organic compounds (VOCs) and potential for low recovery during liquid-liquid or solid-phase extraction.[4][5][6][7] Isotope dilution analysis directly compensates for these potential losses, yielding a "recovery corrected" result that significantly improves data accuracy and precision.[2]

Several standard environmental testing methods, such as EPA Method 522, EPA Method 1624, and modified versions of EPA SW-846 Method 8270, are designed to incorporate isotope dilution for 1,4-Dioxane analysis.[5][8][9] The selection of the appropriate method depends on the sample matrix, required reporting limits, and regulatory requirements. The use of Gas Chromatography/Mass Spectrometry (GC/MS) in Selected Ion Monitoring (SIM) mode is standard practice, as it provides the necessary sensitivity to detect 1,4-Dioxane at the low parts-per-billion (ppb) or µg/L levels often required for environmental and drinking water monitoring.[2][9]

While many established methods cite the use of the deuterated analog, 1,4-Dioxane-d₈, the principles and procedures are directly applicable to 1,4-Dioxane-¹³C₄. The mass spectrometer is simply programmed to detect the different mass-to-charge ratios (m/z) corresponding to the ¹³C-labeled standard.

II. Quantitative Data Summary

The following tables summarize typical method performance and parameters for the analysis of 1,4-Dioxane using isotope dilution GC/MS.

Table 1: Comparison of Common Analytical Methods for 1,4-Dioxane

| Method | Sample Matrix | Extraction/Preparation Technique | Typical Reporting Limit (RL) | Key Advantages |

|---|---|---|---|---|

| EPA 522 | Drinking Water | Solid Phase Extraction (SPE) | 0.02 - 0.1 µg/L | Optimized for clean matrices; achieves very low detection limits.[8][9] |

| Modified EPA 8270 SIM | Water, Wastewater, Solids | Liquid-Liquid or Solid Phase Extraction | 0.15 - 10 µg/L | Robust for various matrices; widely available. Isotope dilution corrects for extraction inefficiencies.[1][9][10] |

| EPA 1624 | Water, Municipal/Industrial Discharges | Purge-and-Trap | ~10 µg/L | Suitable for volatile analysis but has higher detection limits for 1,4-Dioxane due to poor purging.[4][5][8] |

| Modified EPA 8260 SIM | Water, Solids | Heated Purge-and-Trap | 2 - 5 µg/L | Higher RLs than extraction methods but can be improved with heated purge. Isotope dilution compensates for poor purge efficiency.[2] |

Table 2: Typical GC/MS Selected Ion Monitoring (SIM) Parameters

| Parameter | Setting |

|---|---|

| GC Column | TG-624 or equivalent (30 m x 0.25 mm, 1.4 µm film)[11] |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 40°C (hold 2 min), ramp to 220°C (rate varies)[12] |

| MS Ion Source Temp. | 230°C[11] |

| Monitored Ions (m/z) | |

| 1,4-Dioxane (Native) | 88 (Quantification) , 58 (Qualifier)[11][13] |

| Internal Standard: 1,4-Dioxane-¹³C₄ | 92 (Quantification) , 60 (Qualifier) |

| Internal Standard: 1,4-Dioxane-d₈ | 96 (Quantification) , 64 (Qualifier)[11] |

Table 3: Example Calibration Data for 1,4-Dioxane Internal Standard (IS) Concentration is constant in all standards.

| Calibration Level | 1,4-Dioxane Conc. (µg/L) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|---|

| 1 | 0.1 | 15,500 | 305,000 | 0.051 |

| 2 | 0.5 | 78,000 | 308,000 | 0.253 |

| 3 | 1.0 | 158,000 | 310,000 | 0.510 |

| 4 | 5.0 | 795,000 | 306,000 | 2.598 |

| 5 | 10.0 | 1,610,000 | 309,000 | 5.210 |

| Result | Linear Fit (R²) | | | > 0.999 |

III. Experimental Workflows and Principles

The following diagrams illustrate the experimental workflow and the fundamental principle of isotope dilution analysis.

References

- 1. What You Need to Know About 1,4-Dioxane Analysis - ddms [ddmsinc.com]

- 2. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 3. News - Choosing the Best Method for Analysis of 1-4 Dioxane [wecklabs.com]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Trace-level determination of 1,4-dioxane in water by isotopic dilution GC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. alphalab.com [alphalab.com]

- 10. ddmsinc.com [ddmsinc.com]

- 11. scispec.co.th [scispec.co.th]

- 12. shimadzu.com [shimadzu.com]

- 13. 14d-1.itrcweb.org [14d-1.itrcweb.org]

Application Notes and Protocols for GC/MS Analysis of 1,4-Dioxane with 13C4-Labeled Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 1,4-Dioxane in various matrices using Gas Chromatography/Mass Spectrometry (GC/MS) with a 13C4-labeled internal standard. The use of an isotopically labeled internal standard, such as 1,4-Dioxane-d8, is a robust technique that corrects for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2][3]

Introduction

1,4-Dioxane is a synthetic industrial chemical classified as a likely human carcinogen.[4] It is a common contaminant in groundwater and has been found in various consumer products, including cosmetics, detergents, and shampoos.[5][6] Due to its high miscibility in water, analyzing 1,4-Dioxane at trace levels presents analytical challenges.[4][7][8] Isotope dilution GC/MS methods are preferred for their ability to achieve low detection limits and high accuracy by compensating for matrix effects and analyte loss during sample preparation.[2][3]

Experimental Workflow

The general workflow for the analysis of 1,4-Dioxane by GC/MS with a labeled internal standard involves sample preparation, instrumental analysis, and data processing.

Caption: Workflow for 1,4-Dioxane Analysis.

Protocols

Protocol 1: Solid Phase Extraction (SPE) based on EPA Method 522

This protocol is suitable for the analysis of 1,4-Dioxane in drinking water and other relatively clean aqueous matrices.[4][5][6][9]

1. Sample Preparation: a. To a 100-500 mL water sample, add the 1,4-Dioxane-d8 internal standard.[5] b. Condition a solid-phase extraction cartridge (e.g., coconut charcoal) with dichloromethane, methanol, and deionized water.[5] c. Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/minute.[5] d. Dry the cartridge under vacuum.[5] e. Elute the trapped analytes with dichloromethane.[9] f. Dry the extract with anhydrous sodium sulfate.[5] g. Transfer an aliquot to an autosampler vial for GC/MS analysis.[5]

2. GC/MS Analysis: a. Injector: Splitless mode at 200°C.[5] b. Column: Varian CP-Select 624 CB (30 m x 0.25 mm x 1.4 µm) or equivalent.[5] c. Carrier Gas: Helium at a constant flow of 1 mL/minute.[5] d. Oven Program: 30°C for 1 minute, ramp to 90°C at 8°C/minute, then ramp to 200°C at 20°C/minute and hold for 4 minutes.[5] e. Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. f. Ions to Monitor:

Protocol 2: Static Headspace (HS) for Consumer Products

This protocol is applicable to the analysis of 1,4-Dioxane in various consumer products such as cosmetics, soaps, and shampoos.[1][11]

1. Sample Preparation: a. Weigh 0.1 to 2.0 g of the sample into a 20 mL headspace vial.[1] b. For liquid samples, 2 mL can be used.[1] c. Add a known amount of 1,4-Dioxane-d8 internal standard to all samples, calibrators, and quality controls.[1] d. For aqueous samples, addition of sodium chloride can improve sensitivity (salting out effect).[11] e. Seal the vials and place them in the headspace autosampler.

2. HS-GC/MS Analysis: a. Headspace Autosampler:

- Oven Temperature: 70°C.[11]

- Equilibration Time: 30 minutes.[11] b. GC Inlet: Split mode.[1] c. Column: Agilent DB-624 or similar (30 m x 0.25 mm, 1.4 µm). d. Carrier Gas: Helium. e. Oven Program: 40°C (hold for 2 min), ramp at 20°C/min to 230°C (hold for 5 min).[11] f. Mass Spectrometer: Operate in SIM mode. g. Ions to Monitor:

- 1,4-Dioxane: m/z 88, 58.[11]

- 1,4-Dioxane-d8: m/z 96, 62.[10]

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the GC/MS analysis of 1,4-Dioxane using a labeled internal standard.

Table 1: GC/MS and HS-GC/MS Method Parameters

| Parameter | EPA Method 522 (SPE) | Headspace Method | Purge & Trap |

| Sample Type | Drinking Water | Consumer Products | Water |

| Internal Standard | 1,4-Dioxane-d8 | 1,4-Dioxane-d8 | 1,4-Dioxane-d8 |

| GC Column | 6% cyanopropylphenyl-94% PDMS (e.g., 624 type) | SH-I-624 Sil MS or equivalent | Not specified |

| Injector Temp. | 200°C (Splitless)[5] | 160°C (Split)[1] | Not specified |

| Oven Program | 30°C (1 min) -> 90°C @ 8°C/min -> 200°C @ 20°C/min (4 min)[5] | 40°C (2 min) -> 230°C @ 20°C/min (5 min)[11] | Not specified |

| MS Mode | SIM[5][6] | SIM[1] | SIM[7] |

| Quantifier Ions | 1,4-Dioxane: 88; 1,4-Dioxane-d8: 96[10] | 1,4-Dioxane: 88; 1,4-Dioxane-d8: 96[10] | Not specified |

Table 2: Performance Characteristics

| Method | Calibration Range | Method Detection Limit (MDL) | Recovery (%) |

| EPA Method 522 (SPE-GC/MS) | 0.05 - 40 µg/L | ~0.05 µg/L | 80-90% |

| Headspace GC/MS | 10 - 20,000 ng/g (ppb)[1] | 2.3 - 7.1 ppb[1] | 100 - 120%[11] |

| SPME GC/MS/MS | 10 - 20,000 ng/g (ppb)[2] | 0.01 - 0.05 ppb[2] | Not specified |

| Purge & Trap GC/MS | 0.25 - 50 ppb[7] | 0.2 ppb[7] | Not specified |

Quality Control

For reliable quantitative results, the following quality control measures should be implemented:

-

Method Blank: An analyte-free matrix is carried through the entire sample preparation and analysis process to check for contamination.[1]

-

Laboratory Control Sample (LCS): A clean matrix is spiked with a known concentration of 1,4-Dioxane and the internal standard to assess method accuracy.[1]

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a sample is spiked with a known amount of 1,4-Dioxane to evaluate the effect of the sample matrix on the analytical method.[1]

-

Calibration Verification: A mid-level calibration standard should be analyzed periodically to check the stability of the instrument's response.[1]

Conclusion

The use of a 13C4-labeled internal standard in the GC/MS analysis of 1,4-Dioxane provides a robust and accurate method for its quantification in a variety of matrices. The choice of sample preparation technique, whether SPE, headspace, or purge and trap, will depend on the specific application, required sensitivity, and sample matrix. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and performing this critical analysis.

References

- 1. agilent.com [agilent.com]

- 2. agilent.com [agilent.com]

- 3. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 4. alphalab.com [alphalab.com]

- 5. unitedchem.com [unitedchem.com]

- 6. sepscience.com [sepscience.com]

- 7. ysi.com [ysi.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. NEMI Method Summary - 522 [nemi.gov]

- 10. researchgate.net [researchgate.net]

- 11. shimadzu.com [shimadzu.com]

Application Notes and Protocols for the Analysis of 1,4-Dioxane in Environmental Samples using 1,4-Dioxane-¹³C₄

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1,4-Dioxane is a synthetic industrial chemical, classified by the U.S. Environmental Protection Agency (EPA) as likely to be carcinogenic to humans.[1] Its primary use has been as a stabilizer for chlorinated solvents, particularly 1,1,1-trichloroethane.[1][2][3] Due to its complete miscibility in water, 1,4-dioxane is highly mobile in the environment, leading to concerns about groundwater and drinking water contamination.[1]

The analysis of 1,4-dioxane in environmental matrices presents significant challenges due to its high polarity and poor purge efficiency, which can lead to low recoveries and biased data with conventional analytical methods.[2][4][5][6] To overcome these challenges, isotope dilution is the recommended approach for achieving the highest accuracy and precision.[5][6] This is accomplished by using a stable isotopically labeled analog of 1,4-dioxane, such as 1,4-Dioxane-¹³C₄ (or the commonly used 1,4-Dioxane-d₈), as an internal standard (IS) or surrogate.

The isotopically labeled standard is added to the sample at the beginning of the analytical process. It behaves chemically and physically similarly to the native 1,4-dioxane throughout extraction, cleanup, and analysis. By measuring the ratio of the native compound to the labeled standard, any losses of the target analyte during sample preparation can be accurately corrected for. This "recovery-corrected" result provides a more reliable and defensible quantification of 1,4-dioxane concentrations, especially at low levels.[5][6]

This document provides detailed protocols for the analysis of 1,4-dioxane in drinking water, non-potable water, and soil, utilizing 1,4-Dioxane-¹³C₄ as an internal standard for isotope dilution, primarily with Gas Chromatography/Mass Spectrometry (GC/MS).

Data Presentation: Performance of Analytical Methods

The following tables summarize the typical reporting limits for various analytical methods for 1,4-dioxane in different environmental matrices. The use of isotope dilution is crucial for achieving the lower reporting limits and higher accuracy noted.

Table 1: Typical Reporting Limits for 1,4-Dioxane in Aqueous Samples

| Analytical Method | Typical Reporting Limits (µg/L) | Notes |

| SW-846 Method 8260 with Heated Purge & Trap and SIM | 2–5 | Reporting limits may be too high for some regulatory standards. Isotope dilution compensates for poor purge efficiency.[6] |

| SW-846 Method 8270 with SIM and Isotope Dilution | 0.15–0.4 | Compensates for poor extraction efficiency and improves precision and accuracy.[6] |

| EPA Method 522 (for Drinking Water) | 0.05–0.1 | Generally the required method for drinking water analysis.[6] |

Table 2: Typical Reporting Limits for 1,4-Dioxane in Solid Samples

| Analytical Method | Typical Reporting Limits (mg/kg) | Notes |

| SW-846 Method 8260 with Ambient Purge & Trap | 0.2–0.5 | Elevated reporting limits due to poor purging efficiency.[6] |

| SW-846 Method 8260 with Heated Purge & Trap and SIM | 0.002–0.005 | Not routinely needed for solid samples.[6] |

| SW-846 Method 8270 Full Scan | 0.05–0.2 | May result in low-biased data and poor recoveries due to inefficient extraction.[6] |

| SW-846 Method 8270 with Isotope Dilution | Varies | Isotope dilution compensates for poor extraction efficiency, improving accuracy.[6] |

Experimental Workflow

The general workflow for the analysis of 1,4-dioxane in environmental samples using an isotopically labeled internal standard is depicted below.

Caption: General workflow for 1,4-dioxane analysis in environmental samples.

Experimental Protocols

Protocol 1: Analysis of 1,4-Dioxane in Drinking Water by EPA Method 522

This protocol is a summary of the steps involved in EPA Method 522 for the determination of 1,4-dioxane in drinking water using solid-phase extraction (SPE) and GC/MS with selected ion monitoring (SIM).

1. Sample Collection and Preservation:

-

Collect samples in 500-mL glass containers.

-

Dechlorinate the sample by adding 50 mg/L of sodium sulfite.

-

Preserve the sample with a microbial inhibitor, such as sodium bisulfate, to a pH < 4.

-

Store samples at or below 10°C until extraction.[6]

2. Sample Preparation and Extraction:

-

Fortify a 100-500 mL water sample with the 1,4-Dioxane-¹³C₄ surrogate.[7]

-

SPE Cartridge Conditioning:

-

Sample Extraction:

3. Elution and Extract Preparation:

-

Elute the cartridge with three 3 mL portions of dichloromethane into a collection tube.[7]

-

Add the internal standard (e.g., tetrahydrofuran-d₈) to the combined eluate.[7]

-

Dry the extract by passing it through anhydrous sodium sulfate.[7]

-

Transfer an aliquot of the dried extract to an autosampler vial for analysis.

4. GC/MS Analysis:

-

Analyze the extract by GC/MS in SIM mode.

-

Identify and quantify 1,4-dioxane and 1,4-Dioxane-¹³C₄ by comparing their retention times and mass spectra to those of calibration standards.

-

Calculate the concentration of 1,4-dioxane using the isotope dilution method, which corrects for the recovery of the 1,4-Dioxane-¹³C₄ surrogate.

Protocol 2: Analysis of 1,4-Dioxane in Non-Potable Water by Modified EPA Method 8270

This protocol is based on a modified EPA Method 8270 using liquid-liquid extraction (LLE) or SPE, followed by GC/MS-SIM analysis with isotope dilution.

1. Sample Collection and Preservation:

-

Collect 1-L samples in amber glass containers.

-

Preserve the samples by cooling to 0-6°C.[6]

-

Extraction should be performed within 7 days of collection.[6]

2. Sample Preparation and Extraction (LLE Option):

-

Spike a known volume of the water sample with 1,4-Dioxane-¹³C₄.

-

Perform a continuous liquid-liquid extraction with dichloromethane for 18-24 hours.

-

Dry the extract with anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL.

3. GC/MS Analysis:

-

Analyze the extract using GC/MS in SIM mode.

-

Quantify 1,4-dioxane using the internal standard calibration with 1,4-Dioxane-¹³C₄. The use of isotope dilution improves precision and accuracy by compensating for poor extraction efficiency.[5][6]

Protocol 3: Analysis of 1,4-Dioxane in Soil

This protocol outlines a general procedure for the analysis of 1,4-dioxane in soil samples, combining elements of EPA Methods 8260 and 8270 with isotope dilution.

1. Sample Collection and Preservation:

-

For soils with little to no moisture, use sampling procedures from EPA Method 5035A to minimize volatilization.[5]

-

For moist soils, collect samples in 4-8 oz. glass jars.

-

Preserve samples by cooling to 0-6°C.[6]

2. Sample Preparation and Extraction:

-

Weigh a 5-10 g aliquot of the soil sample into a vial.

-

Spike the sample with a known amount of 1,4-Dioxane-¹³C₄.

-

Add 10 mL of methanol to the vial as the extraction solvent.[6]

-

Vortex or shake the sample for a designated period to ensure thorough extraction.

-

Allow the soil to settle, and take an aliquot of the methanol extract for analysis.

3. GC/MS Analysis:

-

Analyze the methanol extract by direct injection into a GC/MS system operating in SIM mode.

-

Quantify 1,4-dioxane using the isotope dilution method with 1,4-Dioxane-¹³C₄ as the internal standard. This approach helps to correct for any inefficiencies in the extraction process.[6]

References

- 1. alphalab.com [alphalab.com]

- 2. alphalab.com [alphalab.com]

- 3. ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]

- 6. unitedchem.com [unitedchem.com]

- 7. NEMI Method Summary - 522 [nemi.gov]